![molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5](/img/structure/B1257111.png)
Thieno[3,4-c]pyrrole-4,6-dione
Overview
Description
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is an electron-deficient unit that has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization .
Synthesis Analysis
TPD-based polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . A convenient synthetic route of TPD acceptor unit derivatives was developed, which greatly minimizes the synthetic cost of the relevant polymer donors .Molecular Structure Analysis
The TPD unit shows a symmetric, rigidly fused, coplanar structure and strong electron-withdrawing property . This makes it a potential system for increasing intermolecular interactions, reducing bandgaps when incorporated into polymer backbones .Chemical Reactions Analysis
TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . This provides a possibility for large quantity preparation .Physical And Chemical Properties Analysis
TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties . The synthesized homopolymers showed band gaps in the range of 2.13–2.08 eV .Scientific Research Applications
Application in Phosphorescent Organic Light Emitting Diodes (PhOLEDs)
Thieno[3,4-c]pyrrole-4,6-dione has been explored as a novel building block for donor-acceptor based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). A study by Kautny et al. (2017) introduced thieno[3,4-c]pyrrole-4,6-dione acceptor with carbazole donors linked via a phenylene linker for red PhOLED devices. These materials achieved high current efficiency, external quantum efficiency, and power efficiency, marking the first successful application in PhOLEDs (Kautny et al., 2017).
Use in Thin-Film Transistors and Solar Cell Applications
Nassar et al. (2022) synthesized homopolymers using thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide derivatives, which were identified as potential electron acceptors in solar cell applications. These polymers showed significant electron mobilities and band gaps suitable for high-performance thin-film transistors (Nassar et al., 2022).
Development of Low-Bandgap Copolymers for Efficient Solar Cells
A low-bandgap thieno[3,4-c]pyrrole-4,6-dione-based copolymer, PBDTTPD, was designed and synthesized for bulk-heterojunction photovoltaic devices by Zou et al. (2010). This polymer showed a broad absorption in the visible region and demonstrated a power conversion efficiency of 5.5% in solar cells (Zou et al., 2010).
Air-Processed Polymer Solar Cells
Najari et al. (2015) developed polymers based on thieno[3,4-c]pyrrole-4,6-dione derivatives for organic bulk heterojunction solar cells. These materials exhibited promising results in air-processed polymer solar cells with power conversion efficiencies up to 7.1% (Najari et al., 2015).
Progress in Organic Solar Cells and Transistors
He et al. (2016) reviewed the progress of thieno[3,4-c]pyrrole-4,6-dione-based copolymers in organic solar cells and transistors, highlighting their applications due to the high power conversion efficiency and mobility of these copolymers (He et al., 2016).
Mechanism of Action
Future Directions
TPD-polymers have great potential applications in OSCs toward large-area devices . A key strategy to realize the application of OSCs is to optimize the synthetic method of the active layer materials . This study presents a low-cost approach to synthesizing electron-deficient TPD units for the construction of PD materials with excellent universality and superior performance .
properties
IUPAC Name |
thieno[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQKQTXHNUFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,4-c]pyrrole-4,6-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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